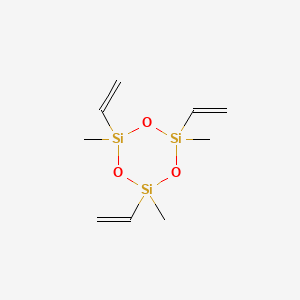

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers and Formulation Scientists

Executive Summary

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a highly reactive organosilicon compound, stands as a cornerstone in the development of sophisticated silicone-based materials. Its unique cyclic structure, featuring a strained siloxane backbone and pendant vinyl groups, offers a versatile platform for creating polymers with tailored properties. This guide provides a comprehensive overview of its chemical attributes, synthesis, polymerization mechanisms, and diverse applications, with a focus on empowering researchers in the fields of materials science and drug development.

Introduction: A Molecule of Dual Functionality

This compound (V3) is a prominent organosilicon compound that holds considerable significance in both academic research and industrial applications.[1] Its structure, a six-membered silicon-oxygen ring alternately substituted with reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, provides a unique combination of reactivity and stability.[1] This dual functionality makes it a versatile building block for a wide array of materials.[1] The strained cyclotrisiloxane ring is amenable to controlled ring-opening polymerization, while the vinyl groups serve as active sites for crosslinking and other chemical modifications.[1] This reactivity is harnessed to produce polymers with enhanced thermal stability, desirable mechanical properties, and high crosslinking density, which are critical for high-performance materials in sectors like electronics, aerospace, and automotive industries.[1]

Physicochemical Properties: A Quantitative Overview

V3 is a colorless or light yellowish transparent liquid.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative basis for its application in various synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C9H18O3Si3 | [2][3][4] |

| Molecular Weight | 258.50 g/mol | [3][4] |

| CAS Number | 3901-77-7 | [3][4][5] |

| Appearance | Colorless or light yellowish transparent liquid | [1][2] |

| Boiling Point | 80 °C at 20 mmHg | [2][3] |

| Density | 0.9669 g/mL | [3] |

| Refractive Index (@ 20°C) | 1.4215 | [3] |

| Purity | Typically ≥ 95% | [4][5] |

| Synonyms | Trimethyltrivinylcyclotrisiloxane, V3, VMC3 | [3][5] |

Synthesis and Purification: A Controlled Approach

The primary industrial synthesis of this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This reaction is typically carried out using a vinylating agent such as vinylmagnesium bromide or vinyllithium.[1] The process demands stringent control of reaction conditions to ensure high yield and selectivity.

A crucial aspect of the synthesis is maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent undesirable side reactions initiated by atmospheric moisture and oxygen.[1] Following the primary reaction, the crude product undergoes purification, commonly through fractional distillation under reduced pressure, to remove unreacted starting materials and byproducts.

Polymerization Mechanisms: Harnessing Reactivity

The chemical utility of V3 is most prominently demonstrated in its polymerization behavior. The strained nature of the cyclotrisiloxane ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by anionic or cationic catalysts.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a powerful method for the controlled synthesis of polysiloxanes.[1] This "living" polymerization technique allows for the precise control of polymer molecular weight and the creation of well-defined polymer architectures, such as block copolymers. The process is typically initiated by strong bases like alkali metal hydroxides or organolithium reagents.

Figure 1: Anionic Ring-Opening Polymerization of V3.

Hydrosilylation Crosslinking

The vinyl groups on the V3 monomer or the resulting polymer are readily available for crosslinking reactions, most notably hydrosilylation. This addition reaction, catalyzed by platinum complexes, involves the reaction of the vinyl group with a silicon-hydride (Si-H) bond, forming a stable ethyl bridge and leading to the formation of a crosslinked network. This is a fundamental reaction in the curing of addition-cure silicone elastomers.

Figure 2: Hydrosilylation Crosslinking Mechanism.

Key Applications in Research and Industry

The unique chemical characteristics of V3 make it an indispensable component in a variety of advanced materials.

-

Silicone Elastomers and Rubbers: V3 is a crucial raw material for producing addition-cure liquid silicone rubber and vinyl silicone oil.[5] The vinyl groups provide sites for crosslinking, leading to the formation of durable and resilient elastomeric networks with excellent thermal stability.

-

Silicone Resins: It is used in the synthesis of flame-retardant silicone resins, which find applications in the electronics and semiconductor industries.[5]

-

Chemical Intermediate: V3 serves as a versatile intermediate in the synthesis of other organosilicon compounds.[5] Its ability to undergo ring-opening polymerization and the reactivity of its vinyl groups allow for the creation of a wide range of functionalized siloxane oligomers and polymers.

-

Crosslinking Agent: In various polymer systems, V3 acts as an efficient crosslinking agent, enhancing the mechanical properties and thermal resistance of the final material.[6]

-

Reagent in Organic Synthesis: Beyond polymer chemistry, V3 can be used as a reagent in cross-coupling reactions for the formation of carbon-carbon bonds.[3]

Experimental Protocol: Synthesis of a Vinyl-Functionalized Silicone Oil via AROP

This protocol outlines a representative procedure for the anionic ring-opening polymerization of this compound to produce a low-molecular-weight vinyl-functionalized silicone oil.

Materials:

-

This compound (V3), freshly distilled

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Chlorotrimethylsilane

-

Dry nitrogen or argon source

-

Schlenk line and glassware

Procedure:

-

Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet.

-

Inert Atmosphere: Purge the reactor with dry nitrogen for 30 minutes to ensure an inert atmosphere.

-

Monomer and Solvent Addition: Using a syringe, add anhydrous toluene to the flask, followed by the freshly distilled V3 monomer.

-

Initiation: Cool the reaction mixture to 0°C using an ice bath. Slowly add the n-BuLi solution dropwise via syringe. The reaction mixture may develop a slight color, indicating the formation of the living anionic centers.

-

Polymerization: Allow the reaction to proceed at 0°C for 2 hours, followed by warming to room temperature and stirring for an additional 12 hours.

-

Termination: Cool the reaction mixture back to 0°C and slowly add chlorotrimethylsilane to terminate the living polymer chains.

-

Workup: Allow the mixture to warm to room temperature. Precipitate the lithium chloride salt by adding a small amount of a non-polar solvent like hexane. Filter the solution to remove the salt.

-

Purification: Remove the solvent and any remaining volatile components under reduced pressure using a rotary evaporator to yield the vinyl-functionalized silicone oil.

Figure 3: Workflow for the Synthesis of Vinyl-Functionalized Silicone Oil.

Safety and Handling

This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[7] It may cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Hazardous polymerization can occur at temperatures above 150°C.[7] It is stable under recommended storage conditions, which are in a cool, well-ventilated area in a tightly closed container.[5][8]

Conclusion

This compound is a molecule of strategic importance in the field of silicone chemistry. Its unique combination of a strained ring structure and reactive vinyl groups provides a powerful tool for the synthesis of a wide range of advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for researchers and scientists aiming to innovate in areas ranging from high-performance elastomers to advanced electronic materials.

References

-

Gelest, Inc. This compound. [Link]

-

Gelest, Inc. 1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILAZANE, 92%. [Link]

-

LookChem. Cas 3901-77-7,this compound. [Link]

-

Gelest, Inc. Safety Data Sheet: this compound. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. This compound. [Link]

Sources

- 1. This compound | 68082-23-5 | Benchchem [benchchem.com]

- 2. Cas 3901-77-7,this compound | lookchem [lookchem.com]

- 3. This compound | [gelest.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Trimethylsiloxane, Cyclotrisiloxane| Changfu Chemical [cfsilicones.com]

- 6. Page loading... [wap.guidechem.com]

- 7. gelest.com [gelest.com]

- 8. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

An In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, a versatile organosilicon compound pivotal in advanced materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis methodologies, and diverse applications of this unique molecule, with a focus on the scientific principles that underpin its utility.

Introduction: A Molecule of Dual Functionality

This compound, often abbreviated as V3D3, is a cyclic organosilicon compound characterized by a six-membered ring of alternating silicon and oxygen atoms.[1] Each silicon atom is uniquely substituted with both a reactive vinyl group (–CH=CH₂) and a stable methyl group (–CH₃).[1] This distinct structure imparts a dual reactivity, making it a valuable building block for a wide array of polymeric materials.[1] The strained nature of the cyclotrisiloxane ring predisposes it to ring-opening polymerization (ROP), while the vinyl groups serve as active sites for crosslinking and other chemical modifications.[1] This combination of stability and reactivity is harnessed to create specialized silicone polymers with enhanced thermal stability, desirable mechanical properties, and high crosslinking densities, which are crucial for high-performance materials in sectors ranging from electronics to biomedical applications.[1]

Core Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key physical and chemical characteristics.

| Property | Value | References |

| Molecular Formula | C₉H₁₈O₃Si₃ | [2] |

| Molecular Weight | 258.49 g/mol | [3] |

| Appearance | Colorless or light yellowish transparent liquid | [1][2] |

| Density | 0.967 g/cm³ | [2] |

| Melting Point | <0 °C | [2] |

| Boiling Point | 80 °C at 20 mmHg | [2] |

| Flash Point | >65 °C | [2] |

| Refractive Index | 1.448 | [2] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [2] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate identification and purity assessment of this compound are paramount in research and development. Spectroscopic techniques provide the necessary "fingerprints" for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the methyl protons attached to the silicon atoms and the protons of the vinyl groups. The integration of these signals can be used to confirm the ratio of methyl to vinyl groups.[1][3]

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the carbon atoms of the methyl and vinyl groups, providing further confirmation of the molecular structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum of this compound is characterized by absorption bands corresponding to:

-

Si-O-Si stretching: Strong absorptions in the region of 1000-1100 cm⁻¹, characteristic of the siloxane backbone.[4]

-

C=C stretching: Absorption bands around 1600 cm⁻¹ indicative of the vinyl groups.[5]

-

Si-CH₃ vibrations: Characteristic absorptions for the methyl groups attached to silicon.

-

=C-H vibrations: Absorptions corresponding to the hydrogens of the vinyl groups.[5]

The progress of reactions involving the vinyl groups, such as hydrosilylation, can be monitored by the disappearance of the C=C and =C-H absorption bands.[6]

Synthesis and Purification: Crafting the Building Block

The primary route for the synthesis of this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This process typically utilizes a potent vinylating agent, such as vinylmagnesium bromide or vinyllithium, to substitute hydrogen atoms on the methyl groups with vinyl groups.[1]

General Synthesis Protocol

The following is a generalized procedure for the synthesis:

-

Reaction Setup: A reaction vessel is charged with 1,3,5-trimethylcyclotrisiloxane and an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and oxygen.[1]

-

Vinylation: The vinylating agent (e.g., vinylmagnesium bromide in THF) is added dropwise to the reaction mixture while maintaining a controlled temperature, typically between 60°C and 80°C.[1] The reaction may be facilitated by the use of an acidic or basic catalyst, such as potassium hydroxide.[1]

-

Quenching and Workup: After the reaction is complete, it is carefully quenched. The organic layer is then separated, washed, and dried.

-

Purification: The crude product is purified by fractional distillation under reduced pressure (vacuum distillation) to isolate the this compound from unreacted starting materials and byproducts.[1]

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Polymerization: Building Macromolecular Architectures

The unique dual functionality of this compound provides two primary avenues for chemical modification and polymerization.

Ring-Opening Polymerization (ROP)

The strained cyclotrisiloxane ring readily undergoes ring-opening polymerization (ROP), a key method for synthesizing linear polysiloxanes.[1][7] Both anionic and cationic ROP can be employed, with anionic ROP (AROP) offering a high degree of control over the polymer's molecular weight and architecture.[1] This "living" polymerization technique allows for the synthesis of well-defined block copolymers and other complex structures.[1]

A general procedure for the photo-initiated cationic ROP of cyclosiloxanes involves dissolving the monomer, a photoacid generator (PAG), and an initiator (like benzyl alcohol) in a suitable solvent such as toluene. The mixture is then subjected to UV irradiation to initiate polymerization.[8]

Reactions of the Vinyl Groups: Crosslinking and Functionalization

The pendant vinyl groups are reactive sites that can participate in a variety of chemical transformations, most notably hydrosilylation.[9] This reaction involves the addition of a silicon-hydride (Si-H) bond across the vinyl's carbon-carbon double bond, typically catalyzed by a platinum complex.[9][10] Hydrosilylation is a highly efficient and clean reaction that forms the basis for the curing of many silicone elastomers and for the functionalization of vinyl-containing polysiloxanes.[9][10]

Sources

- 1. This compound | 68082-23-5 | Benchchem [benchchem.com]

- 2. This compound CAS#: 3901-77-7 [m.chemicalbook.com]

- 3. Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | C9H18O3Si3 | CID 77507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vinyl Functional Silicone Fluids | Genesee Polymers Corporation [gpcsilicones.com]

- 10. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, a prominent organosilicon compound, holds a significant position in both academic research and various industrial applications.[1] Its unique molecular architecture, a six-membered silicon-oxygen ring alternately substituted with reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, imparts a desirable combination of reactivity and stability.[1] This dual functionality establishes it as a versatile building block for a wide array of advanced materials. The strained cyclotrisiloxane ring readily undergoes controlled ring-opening polymerization (ROP), while the vinyl groups provide active sites for crosslinking and other chemical modifications.[1] This reactivity is harnessed to produce specialized silicone polymers, including vinyl silicone rubbers and oils, with enhanced thermal stability, specific mechanical properties, and high crosslinking density, which are critical for high-performance materials in sectors like electronics, aerospace, and automotive industries.[1]

Molecular Structure and Properties

The fundamental structure of this compound consists of a cyclotrisiloxane ring composed of alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one vinyl group.[1]

// Silicon atoms Si1 [label="Si", pos="0,2!", fillcolor="#4285F4"]; Si2 [label="Si", pos="-1.732,-1!", fillcolor="#4285F4"]; Si3 [label="Si", pos="1.732,-1!", fillcolor="#4285F4"];

// Oxygen atoms O1 [label="O", pos="-0.866,1!", fillcolor="#EA4335"]; O2 [label="O", pos="0,-2!", fillcolor="#EA4335"]; O3 [label="O", pos="0.866,1!", fillcolor="#EA4335"];

// Methyl groups C1 [label="CH₃", pos="0,3.5!", fillcolor="#34A853"]; C2 [label="CH₃", pos="-3.031,-1.75!", fillcolor="#34A853"]; C3 [label="CH₃", pos="3.031,-1.75!", fillcolor="#34A853"];

// Vinyl groups V1_C1 [label="CH", pos="1.5,3!", fillcolor="#FBBC05"]; V1_C2 [label="CH₂", pos="2.5,3.5!", fillcolor="#FBBC05"]; V2_C1 [label="CH", pos="-2.5,-3!", fillcolor="#FBBC05"]; V2_C2 [label="CH₂", pos="-3.5,-3.5!", fillcolor="#FBBC05"]; V3_C1 [label="CH", pos="2.5,-3!", fillcolor="#FBBC05"]; V3_C2 [label="CH₂", pos="3.5,-3.5!", fillcolor="#FBBC05"];

// Bonds edge [color="#202124"]; Si1 -- O1; Si1 -- O3; Si2 -- O1; Si2 -- O2; Si3 -- O2; Si3 -- O3;

Si1 -- C1; Si2 -- C2; Si3 -- C3;

Si1 -- V1_C1; V1_C1 -- V1_C2 [style=double]; Si2 -- V2_C1; V2_C1 -- V2_C2 [style=double]; Si3 -- V3_C1; V3_C1 -- V3_C2 [style=double]; }

Caption: Molecular structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 3901-77-7 | [2] |

| Molecular Formula | C₉H₁₈O₃Si₃ | [2] |

| Molecular Weight | 258.49 g/mol | [2] |

| Appearance | Colorless or yellowish transparent liquid | [2] |

| Density | 0.967 g/cm³ | [2] |

| Boiling Point | 201.9 °C at 760 mmHg | [2] |

| Melting Point | <0 °C | [2] |

| Flash Point | 64.2 °C | [2] |

| Refractive Index | 1.448 | [3] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 1020–1074 | Stretching | Si-O-Si | [1] |

| 1260 | Deformation | Si-CH₃ | [1] |

The presence of a strong absorption band in the 1020–1074 cm⁻¹ range is a key indicator of the Si-O-Si bond within the cyclotrisiloxane ring.[1] The deformation of the Si-CH₃ group is also readily identifiable.[1]

Synthesis of this compound

The primary industrial and laboratory-scale synthesis of this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This reaction typically employs a vinylating agent such as vinylmagnesium bromide or vinyllithium.[1]

Experimental Protocol: A Generalized Approach

The following is a generalized protocol based on the principles of the vinylation reaction. Specific quantities and reaction times would need to be optimized based on the desired scale and available equipment.

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and an inlet for an inert gas (nitrogen or argon). The entire apparatus must be thoroughly dried to prevent side reactions with the moisture-sensitive reagents.

-

Reagent Preparation: The 1,3,5-trimethylcyclotrisiloxane is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), and placed in the reaction flask. The vinylating agent, for instance, a solution of vinylmagnesium bromide in THF, is placed in the dropping funnel.

-

Reaction Execution: The reaction mixture is brought to the desired temperature, typically under reflux. The vinylating agent is then added dropwise to the stirred solution of the cyclotrisiloxane. The reaction is exothermic and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Once the reaction is complete, the mixture is cooled, and the reaction is quenched, typically by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the pure this compound. [1]

Applications in Polymer Chemistry

The unique bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced silicone polymers.

Anionic Ring-Opening Polymerization (AROP): The strained three-membered siloxane ring is susceptible to nucleophilic attack, making it highly reactive in anionic ring-opening polymerization. [1]This allows for the synthesis of linear polysiloxanes with controlled molecular weights and narrow molecular weight distributions. The polymerization can be initiated by strong bases such as alkali metal hydroxides or organolithium compounds.

Caption: Schematic of the anionic ring-opening polymerization of this compound.

Crosslinking and Network Formation: The pendant vinyl groups along the resulting polymer backbone serve as reactive sites for crosslinking reactions. This is commonly achieved through hydrosilylation, where a silicon hydride (Si-H) containing crosslinker is added in the presence of a platinum catalyst. This process leads to the formation of a stable, three-dimensional polymer network, which is the basis for many silicone elastomers and resins. The density of crosslinking, and therefore the mechanical properties of the final material, can be precisely controlled by the initial concentration of the trivinyl-trimethylcyclotrisiloxane monomer.

Impact on Polymer Properties: The incorporation of this compound into silicone polymers can significantly enhance their thermal and mechanical properties. [4]The introduction of vinyl groups allows for the formation of a densely crosslinked network, which can lead to increased tensile strength, tear strength, and thermal stability of the resulting silicone rubber. [4][5]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. [6]It is recommended to work in a well-ventilated area and to use personal protective equipment, including safety glasses, gloves, and a lab coat. [6]The compound should be stored in a cool, dry place away from sources of ignition. [6][7]In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers. [6]

Conclusion

This compound is a key building block in modern silicone chemistry. Its unique structure, combining a reactive strained ring with versatile vinyl functional groups, provides a powerful tool for the synthesis of a wide range of high-performance materials. A thorough understanding of its structure, properties, and reaction mechanisms is essential for researchers and scientists working in the fields of polymer chemistry, materials science, and related disciplines. Further research into the precise quantification of its impact on polymer properties and the development of more efficient and sustainable synthesis methods will continue to expand its utility in advanced applications.

References

-

Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])

-

Assignment of peaks from 1H and 13C NMR | Download Table - ResearchGate. (URL: [Link])

-

Anionic Polymerization of 1,3,5Tris(trifluoropropylmethyl)cyclotrisiloxane (F3) in Miniemulsion | Request PDF - ResearchGate. (URL: [Link])

-

This compound | - Gelest, Inc. (URL: [Link])

-

sit8737.0 - this compound - Gelest, Inc. (URL: [Link])

-

Silicone containing copolymers: Synthesis, properties and applications. (URL: [Link])

-

1,3,5-TRIVINYL-1,3,5-TRIMETHYLCYCLOTRISILAZANE, 92% | - Gelest, Inc. (URL: [Link])

-

A Study on Mechanical and Thermal Properties of Silicone Rubber/EPDM Damping Materials | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane - R Discovery. (URL: [Link])

-

Cas 3901-77-7,this compound | lookchem. (URL: [Link])

-

Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization - Gelest, Inc. (URL: [Link])

-

1,1,1,3,5,5,5-Heptamethyltrisiloxane - the NIST WebBook. (URL: [Link])

-

The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers - RSC Publishing. (URL: [Link])

-

This compound | CAS 3901-77-7. (URL: [Link])

-

2,4,6-trimethyl-2,4,5-trivinylcyclotrisiloxane - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. This compound | 68082-23-5 | Benchchem [benchchem.com]

- 2. This compound | CAS 3901-77-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Anionic Polymerization of 1,3,5-Tris(trifluoropropylmethyl)cyclotrisiloxane (F3) in Miniemulsion | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]

- 6. gelest.com [gelest.com]

- 7. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

The Strategic Utility of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane in Advanced Polymer Synthesis: A Technical Guide

Introduction: A Molecule of Dual Functionality

In the landscape of organosilicon chemistry, 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane (V3), identified by its CAS number 3901-77-7, stands out as a uniquely versatile building block for advanced materials.[1][2] Its structure, a six-membered silicon-oxygen ring functionalized with both reactive vinyl groups and stable methyl groups, provides a powerful combination of properties.[2] This dual nature makes V3 a cornerstone monomer in the synthesis of specialized silicone polymers, including high-performance vinyl silicone rubbers and oils.[3][4] The inherent strain in the cyclotrisiloxane ring facilitates controlled ring-opening polymerization (ROP), while the vinyl functionalities offer strategic sites for crosslinking and further chemical modification.[1][2] This guide provides an in-depth technical exploration of V3, intended for researchers, scientists, and drug development professionals seeking to leverage its unique reactivity in the design of novel materials.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation. This colorless to light yellowish transparent liquid possesses a unique reactivity profile stemming from its molecular architecture.[2]

| Property | Value | Source |

| CAS Number | 3901-77-7 | [1] |

| Molecular Formula | C9H18O3Si3 | [1] |

| Molecular Weight | 258.49 g/mol | [1] |

| Appearance | Colorless or yellowish transparent liquid | [2] |

| Boiling Point | 80 °C at 20 mmHg | |

| Density | 0.967 g/cm³ | |

| Refractive Index | 1.448 | |

| Purity | Typically >95% |

Synthesis and Purification: Establishing a High-Quality Starting Material

The primary route for synthesizing high-purity this compound involves the vinylation of 1,3,5-trimethylcyclotrisiloxane.[1] This process typically employs a potent vinylating agent, such as vinylmagnesium bromide or vinyllithium, to substitute hydrogen atoms on the methyl groups with vinyl groups.[1] Meticulous control over the reaction conditions is essential to ensure high selectivity and yield, preventing the formation of undesirable byproducts.[3]

Diagram: Synthesis of this compound

Caption: Synthetic route to high-purity V3 via vinylation.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize and purify this compound.

Materials:

-

1,3,5-trimethylcyclotrisiloxane

-

Vinylmagnesium bromide solution (e.g., 1 M in THF) or Vinyllithium solution

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of dry nitrogen or argon.

-

Reagent Introduction: Charge the flask with a solution of 1,3,5-trimethylcyclotrisiloxane in the chosen anhydrous solvent.

-

Vinylation: Cool the flask in an ice bath and add the vinylating agent dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Causality Insight: Slow, controlled addition is critical to manage the exothermic nature of the Grignard or organolithium reaction, preventing unwanted side reactions and ensuring selective vinylation.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Self-Validation Checkpoint: The absence of an aqueous layer after drying confirms the removal of water, which is crucial for the subsequent distillation step.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain the pure this compound.

Polymerization Methodologies: Crafting Advanced Silicone Architectures

The strained six-membered ring of V3 makes it an excellent monomer for ring-opening polymerization (ROP), offering a pathway to well-defined polysiloxanes.[1] Anionic ROP (AROP) is a particularly powerful technique for achieving controlled polymerization, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1]

Anionic Ring-Opening Polymerization (AROP): A Controlled Approach

AROP of V3 allows for the creation of "living" polymer chains, where the reactive chain ends remain active until intentionally terminated.[1] This "living" nature is instrumental in the synthesis of complex polymer architectures, such as block copolymers.[1]

Diagram: Anionic Ring-Opening Polymerization of V3

Caption: Mechanism of anionic ring-opening polymerization of V3.

Experimental Protocol: Anionic Ring-Opening Polymerization of V3

Objective: To synthesize a vinyl-functionalized polysiloxane via AROP of V3 with controlled molecular weight.

Materials:

-

This compound (V3), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes, titrated

-

Terminating agent (e.g., chlorotrimethylsilane)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Monomer and Solvent Preparation: In an inert atmosphere glovebox, dissolve the desired amount of freshly distilled V3 in anhydrous THF.

-

Initiation: Calculate the required volume of n-BuLi solution to achieve the target molecular weight (Mn = [Monomer (g)] / [Initiator (mol)]). Add the n-BuLi solution dropwise to the stirred monomer solution at room temperature.

-

Causality Insight: The stoichiometry of initiator to monomer is the primary determinant of the resulting polymer's molecular weight in a living polymerization. Precise addition of the initiator is therefore critical for control.

-

-

Polymerization: Allow the polymerization to proceed for a specified time. The reaction time will influence the monomer conversion. Monitor the viscosity of the solution as an indicator of polymer formation.

-

Termination: To quench the living polymerization, add a slight excess of the terminating agent (e.g., chlorotrimethylsilane) to the reaction mixture.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification and Drying: Collect the polymer by filtration or decantation, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

Self-Validation Checkpoint: Characterization of the final polymer by Gel Permeation Chromatography (GPC) should reveal a narrow molecular weight distribution (polydispersity index, PDI < 1.2), confirming the "living" nature of the polymerization.

-

Post-Polymerization Modification: Hydrosilylation

The vinyl groups pendant on the polysiloxane backbone derived from V3 are reactive sites for a variety of chemical transformations, most notably hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex. Hydrosilylation is a highly efficient and versatile method for crosslinking silicone elastomers and for introducing a wide array of functionalities to the polymer chain.

Diagram: Hydrosilylation of a V3-Derived Polysiloxane

Caption: Functionalization of V3-derived polymers via hydrosilylation.

Applications in Advanced Materials

The unique properties of polymers derived from this compound make them suitable for a wide range of high-performance applications.

-

High-Performance Elastomers: The vinyl groups serve as efficient crosslinking sites, leading to the formation of silicone rubbers with excellent thermal stability, desirable mechanical properties, and high crosslinking density.[2] These materials find use in demanding environments such as the aerospace, automotive, and electronics industries.[2]

-

Specialty Silicone Fluids: Controlled polymerization of V3 can yield vinyl silicone oils with tailored viscosities and functionalities.[3]

-

Organic-Inorganic Hybrid Materials: V3-derived polymers can act as coupling agents to improve the compatibility and bonding between organic and inorganic phases in composites, coatings, and adhesives.

-

Precursors for Ceramics: Pyrolysis of polysiloxanes containing V3 units under inert atmospheres can produce silicon oxycarbide ceramics with valuable properties.

Thermal Stability: A Key Performance Attribute

Polymers derived from V3 generally exhibit excellent thermal and thermo-oxidative stability, a hallmark of the siloxane backbone. The Si-O bond energy is significantly higher than that of C-C bonds in organic polymers, contributing to their high decomposition temperatures.[5] However, the degradation mechanism of polysiloxanes can be complex, often involving "unzipping" or "back-biting" reactions that lead to the formation of cyclic siloxanes. The presence of bulky side groups or crosslinking can inhibit these degradation pathways and further enhance thermal stability.

Conclusion

This compound is a powerful and versatile monomer that provides access to a wide range of advanced silicone-based materials. Its unique combination of a strained, polymerizable ring and reactive vinyl groups allows for the synthesis of well-defined polymers with tunable properties. A thorough understanding of its synthesis, polymerization behavior, and post-polymerization modification chemistries, as outlined in this guide, is essential for harnessing its full potential in the development of next-generation materials for a multitude of scientific and industrial applications.

References

- This compound - Hubei Co-Formula M

- This compound - Benchchem. (URL: )

- 1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7 - Changfu Chemical. (URL: )

- Exploring the Synthesis and Applications of Vinyl Trimethyl Cyclotrisiloxane in Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- This compound - Hubei Co-Formula M

- Ring-Opening Polymerization of Cyclosiloxanes - Gelest, Inc. (URL: )

- This compound | - Gelest, Inc. (URL: )

- Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Publishing. (URL: )

Sources

- 1. This compound | 68082-23-5 | Benchchem [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 5. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

IUPAC name for trivinyl trimethyl cyclotrisiloxane

An In-Depth Technical Guide to 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane

For the accomplished researcher and development scientist, precision in molecular architecture is paramount. This guide provides a comprehensive technical overview of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane, a highly versatile and reactive organosilicon compound. We will delve into its precise nomenclature, fundamental properties, synthesis, and diverse applications, offering field-proven insights into its utility in advanced materials science and organic synthesis.

Nomenclature and Structural Elucidation

The compound commonly known as trivinyl trimethyl cyclotrisiloxane is a cyclic organosilicon compound with a six-membered ring consisting of alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one vinyl group.

IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is 2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane [1][2].

Common Synonyms: In commercial and research contexts, several synonyms are frequently used, including:

-

V3 or D'3[5]

CAS Number: The universally recognized identifier for this compound is 3901-77-7 [3][4].

The structural arrangement of this molecule is key to its functionality. The strained cyclotrisiloxane ring makes it susceptible to ring-opening polymerization, while the pendant vinyl groups serve as reactive sites for crosslinking and other chemical modifications.[6]

Caption: Structure of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane.

Physicochemical Properties

The utility of this compound is defined by its distinct physical and chemical characteristics. It is typically a clear, colorless to pale yellow liquid.[3][8] The combination of a stable siloxane backbone with reactive vinyl groups results in a versatile chemical intermediate.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₃Si₃ | [1][3][4] |

| Molecular Weight | 258.49 g/mol | [3][5] |

| Density | ~0.967 g/cm³ | [3][4] |

| Boiling Point | 201.9 °C at 760 mmHg; 80 °C at 20 mmHg | [3][4] |

| Flash Point | 64.2 °C | [3] |

| Refractive Index (n20D) | ~1.424 - 1.428 | |

| Appearance | Colorless or yellowish transparent liquid | [3] |

Synthesis Pathway: Hydrolytic Condensation

The industrial synthesis of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane is primarily achieved through the controlled hydrolysis and condensation of dichloromethylvinylsilane (CAS: 124-70-9). This precursor is highly reactive due to the two chlorine atoms bonded to silicon, which are susceptible to hydrolysis.

The fundamental mechanism involves the reaction of dichloromethylvinylsilane with water to form silanol intermediates. These silanols are unstable and readily undergo intermolecular condensation to form siloxane bonds (Si-O-Si), releasing hydrochloric acid as a byproduct. While this process can yield a mixture of linear and cyclic polysiloxanes, reaction conditions can be optimized to favor the formation of the cyclic trimer.[3]

Caption: General workflow for the synthesis of the target cyclotrisiloxane.

Experimental Protocol: High-Yield Synthesis of Cyclic Siloxanes

The following protocol is a representative method adapted from established procedures for the high-yield synthesis of cyclic siloxanes from dichlorosilane precursors.[3] This self-validating system is designed to favor the formation of cyclic species over linear polymers by controlling reaction kinetics through slow addition and a biphasic solvent system.

Materials:

-

Dichloromethylvinylsilane (≥97% purity)

-

Acetone (ACS grade)

-

Hexane (ACS grade)

-

Deionized Water

-

Sodium Bicarbonate (Saturated Solution)

-

Anhydrous Magnesium Sulfate

Equipment:

-

2L three-neck round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer

-

Cooling bath (ice-water)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and thermometer. Ensure the setup is in a well-ventilated fume hood.

-

Solvent Charging: Charge the flask with 400 mL of acetone and 400 mL of deionized water. Begin vigorous stirring to create a well-blended mixture.

-

Temperature Control: Cool the reaction mixture to 20°C ± 1°C using the cooling bath. Maintaining a consistent temperature is critical to control the hydrolysis rate and maximize the yield of the desired cyclic trimer.

-

Precursor Addition: Charge the addition funnel with 400 mL of dichloromethylvinylsilane. Add the silane dropwise to the stirring solvent mixture over a period of 3 hours. A slow, controlled addition rate prevents localized high concentrations of reactants, which can favor the formation of undesirable linear polymers.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 20°C ± 1°C with continuous stirring for an additional hour to ensure the reaction proceeds to completion.

-

Extraction: Transfer the reaction mixture to a large separatory funnel. Add 1 liter of hexane to the mixture to extract the siloxane products into the organic phase. Shake vigorously and allow the layers to separate.

-

Washing: Discard the lower aqueous layer, which contains hydrochloric acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with deionized water until the aqueous wash is neutral.

-

Drying: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the bulk of the hexane solvent. The resulting crude product, a mixture of cyclic siloxanes, is then purified by vacuum distillation to isolate the 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane fraction.

Key Applications in Research and Industry

The unique bifunctional nature of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane makes it a valuable component in several high-performance applications.

Silicone Polymer Synthesis

This compound is a fundamental building block for various silicone polymers.

-

Silicone Rubbers and Elastomers: It acts as a key monomer or crosslinking agent in the production of addition-cure liquid silicone rubbers. The vinyl groups participate in hydrosilylation reactions with Si-H functional polymers, forming a durable, crosslinked network. This process imparts excellent thermal stability and mechanical properties to the final material.[4][6]

-

Silicone Resins and Fluids: It is used to synthesize specialty vinyl silicone fluids and resins. The incorporation of vinyl functionality allows for subsequent curing or modification, leading to materials used in high-performance coatings, adhesives, and sealants that require superior durability and environmental resistance.[4][7][8]

Reactive Diluent and Modifier

In formulations for UV-curable coatings and adhesives, it can be used as a reactive diluent. Its inclusion can increase the flexibility, toughness, and adhesion of the cured product without significantly compromising the cure speed.[6]

Intermediate in Organic Synthesis

Beyond polymer science, it serves as a reagent for vinylation in cross-coupling protocols, such as the Hiyama coupling. The vinyl groups can be transferred to organic substrates using a palladium catalyst, enabling the efficient formation of new carbon-carbon bonds. This is invaluable for constructing complex molecules in the pharmaceutical and agrochemical industries.

Conclusion

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane, or 2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane, is a cornerstone of advanced organosilicon chemistry. Its well-defined structure, characterized by a reactive vinyl group and a methyl group on each silicon atom of a cyclotrisiloxane core, provides a unique combination of stability and functionality. Through controlled synthesis via the hydrolysis of dichloromethylvinylsilane, this compound serves as an indispensable intermediate for high-performance silicone elastomers, resins, and coatings. Its utility extends into fine chemical synthesis, where it acts as an effective vinylating agent. For the materials scientist and development professional, a thorough understanding of this molecule's properties and synthesis is essential for innovating in fields ranging from electronics and aerospace to advanced coatings and beyond.

References

-

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | CAS 3901-77-7. Chemical-Suppliers. [Link]

-

Manufacturer's Guide to Trivinyltrimethylcyclotrisiloxane: Applications and Feasibility. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane. PubChem. [Link]

-

This compound. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

-

1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane CAS: 3901-77-7. Changfu Chemical. [Link]

-

Mastering Vinylations: A Guide to Trimethyl Trivinyl Cyclotrisiloxane. XJY Silicones. [Link]

-

Synthesis and Application of 2,4,6-Trivinyl-2,4,6-Trimethylcyclotrisiloxane: A Feasibility Analysis for Manufacturers. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-. PubChem. [Link]

-

This compound. Gelest, Inc. [Link]

-

Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. [Link]

-

The Chemical Properties and Applications of Dichloromethylvinylsilane. Medium. [Link]

- Process for the preparation of cyclic siloxane.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5241097A - Process for the preparation of cyclic siloxane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane | C9H21N3Si3 | CID 79644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3983148A - Process for producing cyclic siloxanes - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Understanding Methyl Vinyl Dichlorosilane: Its Role in Advanced Chemical Materials-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

An In-Depth Technical Guide to Methylvinylsiloxane Cyclic Trimer (V3): Properties, Reactivity, and Applications

Abstract: Methylvinylsiloxane cyclic trimer, scientifically known as 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane (CAS No: 3901-77-7), is a pivotal organosilicon compound in the landscape of advanced materials science.[1][2][3] This guide provides a comprehensive technical overview of its core features, intended for researchers, chemists, and drug development professionals who leverage specialty silicone chemistry. We will explore the unique molecular architecture that dictates its reactivity, delve into its primary mechanistic pathways—notably ring-opening polymerization—and survey its critical applications, from high-performance elastomers to sophisticated organic synthesis. The causality behind its utility, rooted in the combination of a strained siloxane ring and reactive vinyl groups, will be a central theme.

Molecular Structure and Physicochemical Properties

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane, often referred to as V3 or D3V, is a cyclotrisiloxane derivative.[2] Its structure is a six-membered ring of alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl (-CH₃) group and one vinyl (-CH=CH₂) group.[2][3] This specific configuration is the source of its versatile chemical behavior.

The cyclotrisiloxane ring is significantly strained compared to larger cyclic siloxanes like the tetramer (D4). This ring tension is a critical feature, as it dramatically increases the monomer's reactivity towards ring-opening polymerization, allowing for more controlled synthesis of high molecular weight polymers with minimal side reactions.[4][5]

Caption: Molecular structure of 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane.

Quantitative Data Summary

The physicochemical properties of this compound are summarized below, making it suitable for a variety of processing conditions.

| Property | Value | Source(s) |

| CAS Number | 3901-77-7 | [1][2][3][6] |

| Molecular Formula | C₉H₁₈O₃Si₃ | [1][3][6] |

| Molecular Weight | 258.49 g/mol | [1][6] |

| Appearance | Colorless to yellowish clear liquid | [1][6] |

| Density | 0.967 - 0.97 g/mL | [1][6] |

| Boiling Point | 201.9 °C @ 760 mmHg; 80 °C @ 20 mmHg | [1][6] |

| Melting Point | < 0 °C | [1] |

| Flash Point | 64.2 °C | [1] |

| Refractive Index (n20/D) | 1.424 - 1.428 | |

| Solubility | Soluble in most organic solvents; insoluble in water | [7][8] |

Core Reactivity and Mechanistic Pathways

The utility of methylvinylsiloxane cyclic trimer stems from two distinct reactive sites: the siloxane ring and the pendant vinyl groups. This dual reactivity allows for its use as both a monomer for polymer backbone formation and a functional unit for crosslinking.

Ring-Opening Polymerization (ROP)

The high ring strain of the trimer makes it an excellent monomer for anionic ring-opening polymerization (AROP). This is a kinetically controlled process that, when properly initiated, allows for the synthesis of well-defined, high molecular weight poly(methylvinylsiloxane) with a narrow molecular weight distribution.[5][9]

Causality: The driving force for the reaction is the relief of ring strain. Initiators, such as alkali metal hydroxides or silanolates, attack one of the silicon atoms, cleaving a Si-O bond and generating a linear silanolate anion.[4] This active center then propagates by attacking another cyclic monomer. The preference for this forward propagation reaction over undesirable "backbiting" (which forms new cyclic species) is a key advantage of using the strained trimer over less-strained monomers like D4, where backbiting is a significant issue leading to a broad distribution of products.[4][10]

Caption: Anionic Ring-Opening Polymerization (ROP) pathway of the cyclic trimer.

Reactivity of Vinyl Groups

The three vinyl groups are readily available for further chemical transformations, primarily for network formation (curing) or organic functionalization.

-

Hydrosilylation (Addition Cure): This is a platinum-catalyzed reaction between the vinyl groups of the siloxane and silicon-hydride (Si-H) functional groups from a crosslinking agent. This reaction forms stable ethyl bridges, creating a crosslinked silicone elastomer network with excellent thermal stability and mechanical properties. This is the basis for many liquid silicone rubber (LSR) and room-temperature-vulcanizing (RTV) systems.[2]

-

Peroxide-Induced Radical Curing: At elevated temperatures, peroxides can initiate a free-radical reaction that couples the vinyl groups with methyl groups on adjacent polymer chains, leading to crosslinking.

-

Organic Synthesis: The vinyl groups can act as vinyl donors in palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-type couplings), enabling the synthesis of complex silicon-containing molecules and substituted styrenes.[3]

Synthesis and Analysis Protocols

Achieving high purity is critical for polymerization applications, requiring meticulous control over synthesis and purification.

General Synthesis Protocol: Hydrolysis of Dichlorosilane Precursor

This protocol describes a generalized lab-scale synthesis. The key challenge is controlling the condensation reaction to favor the formation of the cyclic trimer over larger rings or linear oligomers.

-

Reaction Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, all under an inert nitrogen atmosphere. A solvent such as toluene is added to the flask.

-

Precursor Preparation: A precise molar quantity of methylvinyldichlorosilane (the precursor) is dissolved in the solvent within the dropping funnel.

-

Controlled Hydrolysis: A stoichiometric amount of water, often with a weak base like pyridine or triethylamine to act as an HCl scavenger, is added to the reaction flask. The precursor solution is then added dropwise to the water/solvent mixture under vigorous stirring, maintaining a low temperature (0-5 °C) to control the highly exothermic reaction.

-

Causality: Slow, controlled addition at low temperature minimizes localized high concentrations of reactants, which favors intramolecular condensation (cyclization) over intermolecular condensation (linear chain growth).

-

-

Reaction & Quenching: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then quenched, and the salt byproduct is removed by washing with deionized water.

-

Purification: The organic phase is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude oil is then purified by vacuum distillation to isolate the cyclic trimer from other cyclic species (D4, D5) and linear oligomers.

Caption: General workflow for the synthesis and purification of V3.

Analytical Workflow: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is the standard method for determining the purity of volatile cyclic siloxanes and quantifying the relative amounts of different cyclic species.

-

Sample Preparation: A dilute solution of the purified V3 product is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Instrument Setup: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for siloxane analysis (e.g., a low-polarity phenyl methyl polysiloxane column) is used.

-

Injection: A small, precise volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the GC.

-

Separation: The components are separated based on their boiling points and interaction with the column's stationary phase. The cyclic trimer (V3), being the most volatile of the common cyclics, will have the shortest retention time, followed by D4, D5, etc.

-

Detection and Quantification: The FID detects the eluting components, generating a chromatogram. The area under each peak is proportional to the concentration of that component. Purity is calculated as the area of the V3 peak divided by the total area of all peaks.

Key Industrial Applications

The unique properties of methylvinylsiloxane cyclic trimer make it an essential building block in several high-value industries.[2][6]

-

Monomer for Specialty Silicone Polymers: It is a fundamental raw material for producing vinyl silicone oils and rubbers.[2][11] Its ability to undergo controlled ROP allows for the manufacture of polymers with specific viscosities and vinyl content, which is critical for applications in medical devices, electronics encapsulation, and automotive seals where performance and purity are non-negotiable.[2]

-

Crosslinking and Modifying Agent: In formulations for silicone elastomers, resins, and coatings, V3 acts as a reactive crosslinking agent.[6][8] Its incorporation enhances mechanical properties like tensile strength and tear resistance, improves thermal stability, and increases adhesion to a wide range of substrates including metals and plastics.[8]

-

Reagent in Advanced Coatings and Adhesives: It is used to formulate high-performance coatings that provide superior thermal stability and resistance to environmental degradation, making them ideal for the automotive and aerospace industries.[3][6] In UV-curable systems, it can act as a reactive diluent to increase flexibility and adhesion.[8]

-

Intermediate in Organic Synthesis: Beyond polymers, its role as a chemical intermediate allows for the construction of complex silicon-containing molecules for research and pharmaceutical development.[2]

Safety, Handling, and Storage

Proper handling of methylvinylsiloxane cyclic trimer is essential for ensuring laboratory and industrial safety.

-

Hazards: The compound is a combustible liquid. It may cause skin and eye irritation upon direct contact.[12]

-

Handling: Use in a well-ventilated area.[12] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, open flames, and other sources of ignition.

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed original containers.[11] Opened containers must be carefully resealed and kept upright to prevent leakage.[11] It is incompatible with strong acids, bases, and strong oxidizing agents.[13][14]

Conclusion

Methylvinylsiloxane cyclic trimer is a uniquely versatile and highly reactive molecule. The combination of a strained, readily polymerizable siloxane ring and reactive pendant vinyl groups provides a powerful tool for materials scientists. Its ability to form the backbone of high-performance polymers and simultaneously provide sites for crosslinking makes it an indispensable component in the formulation of advanced silicones. From life-saving medical devices to durable automotive components, the influence of this foundational chemical is both widespread and critical to modern technology.

References

- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | CAS 3901-77-7 | Chemical-Suppliers. (n.d.).

- Exploring the Synthesis and Applications of Vinyl Trimethyl Cyclotrisiloxane in Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- CAS 3901-77-7: 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane - CymitQuimica. (n.d.).

- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane - Chem-Impex. (n.d.).

- Methylvinylsiloxane Cyclic Trimer: Properties, Applications, and Manufacturing. (n.d.).

- Ciolino, A., et al. (2002). Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride. Journal of Polymer Science Part A: Polymer Chemistry, 40, 3182–3189.

- METHYL VINYL CYCLICS - Ataman Kimya. (n.d.).

- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane - Chem-Impex. (n.d.).

- 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | 3901-77-7 - TCI Chemicals. (n.d.).

- Dimethylsiloxane cyclic trimer - ChemBK. (2024).

- Manufacturer's Guide to Trivinyltrimethylcyclotrisiloxane: Applications and Feasibility. (n.d.).

- SAFETY DATA SHEET. DOWSIL™ 730 FS Solvent Resistant Sealant. (2024). Dow Europe GmbH.

- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (n.d.). MDPI.

- Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride | Request PDF. (2002). ResearchGate.

- METHYL VINYL CYCLICS - Ataman Kimya. (n.d.).

- SAFETY DATA SHEET. Octamethylcyclotetrasiloxane. (2013). Fisher Scientific Company.

- SAFETY DATA SHEET. Lindab Mastic Silicone. (2017). Lindab AB.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich Inc.

- SAFETY DATA SHEET. Hexamethylcyclotrisiloxane. (2025). Fisher Scientific Company.

- Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. (2000). ResearchGate.

- 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. (n.d.).

- How Does Siloxane Ring-Opening Polymerization Work? - Chemistry For Everyone. (2025). YouTube.

- Kinetically controlled siloxane ring-opening polymerization. (n.d.). ResearchGate.

- Applications of cyclic volatile methyl siloxanes in various sectors. (n.d.). ResearchGate.

- Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. (2025). American Chemical Society.

- An investigation of the thermodynamic interactions of oligomeric cyclic methylphenylsiloxanes in siloxane melts and blends | Request PDF. (n.d.). ResearchGate.

- The Role of Trivinyltrimethylcyclotrisiloxane in Modern Silicone Polymer Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Anionic Polymerization of Vinylsilanes I. Novel Isomerization in the Anionic Polymerization of Trimethylvinylsilane | Semantic Scholar. (1988).

- Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane | Semantic Scholar. (2000).

Sources

- 1. 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | CAS 3901-77-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. nbinno.com [nbinno.com]

- 3. CAS 3901-77-7: 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilox… [cymitquimica.com]

- 4. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. innospk.com [innospk.com]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

- 10. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]

- 11. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 12. shop.swiss-composite.ch [shop.swiss-composite.ch]

- 13. fishersci.com [fishersci.com]

- 14. itsolution.lindab.com [itsolution.lindab.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Introduction: The Unique Versatility of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3D3)

This compound, commonly referred to as V3D3, is a prominent organosilicon compound that serves as a versatile building block in polymer chemistry. Its distinctive structure, a strained six-membered silicon-oxygen ring functionalized with both reactive vinyl (–CH=CH₂) and stable methyl (–CH₃) groups, offers a unique combination of reactivity and stability.[1] This dual functionality makes V3D3 a key monomer for synthesizing a wide array of advanced silicone-based materials.

The high ring strain of the cyclotrisiloxane core makes it highly susceptible to ring-opening polymerization (ROP), allowing for the formation of linear polysiloxane backbones under controlled conditions. Concurrently, the pendant vinyl groups provide reactive sites for a variety of subsequent chemical modifications, most notably crosslinking and functionalization through hydrosilylation or thiol-ene reactions. This allows for the creation of complex polymer architectures, including branched and block copolymers.[1] The ability to precisely tailor the polymer structure and properties has led to the use of V3D3-derived polymers in high-performance applications across the electronics, aerospace, and biomedical fields.[1]

This document provides a comprehensive guide to the primary methods for V3D3 polymerization, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

I. Anionic Ring-Opening Polymerization (AROP): Controlled Synthesis of Linear Poly(methylvinyl)siloxanes